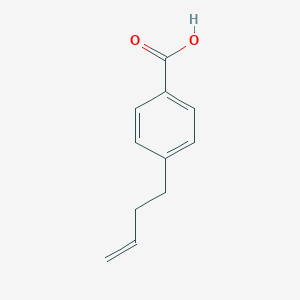

4-(3-Butenyl)benzoic acid

Übersicht

Beschreibung

4-(3-Butenyl)benzoic acid, also referred to as 4-BB, is an organic compound belonging to the class of organic compounds known as benzoic acids. It is a colorless solid with a molecular formula of C9H10O2. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. 4-BB is also known to have antibacterial, antifungal, and anti-inflammatory properties, making it an important chemical for use in research and development.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

4-(3-Butenyl)benzoic acid derivatives have been synthesized for various purposes, such as the development of luminescent materials and the exploration of their photophysical properties. For instance, lanthanide coordination compounds have been synthesized using derivatives of benzoic acid, demonstrating the influence of substituents on luminescent properties. These studies suggest that derivatives of this compound could be valuable in designing materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Materials Science

Research into the structural and electronic properties of benzoic acid derivatives has been conducted to understand their utility in materials science. For example, the study of molecular structures and vibrational spectra of derivatives provides insight into their potential use in the quality control of medicines and drug-receptor interactions. This indicates that this compound could have applications in designing materials with specific electronic or structural properties (Mathammal et al., 2016).

Photophysical Studies

The development of aromatic carboxylate ligands for lanthanide coordination compounds has explored the effects of different substituents on luminescence. These studies are relevant for understanding how this compound derivatives could be tailored for use in optical devices or as luminescent materials. The ability to manipulate the electronic density and thus the photophysical properties through substitution provides a basis for the development of novel materials with tailored optical properties (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoic acid derivatives have been known to interact with various enzymes and receptors in the body

Mode of Action

Benzylic compounds, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids . They may also participate in the biosynthesis of flavonoids, anthocyanins, and other phenolic compounds .

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of 4-(3-Butenyl)benzoic acid.

Result of Action

Based on the known reactions at the benzylic position, it can be hypothesized that this compound may cause changes in the structure and function of its target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of benzoic acid derivatives, is known to be influenced by factors such as temperature, pH, and the presence of certain catalysts .

Biochemische Analyse

Biochemical Properties

Benzoic acid derivatives have been shown to interact with proteins such as bovine serum albumin (BSA), zein, and lysozyme . These interactions involve various forces, including hydrogen bonding, hydrophobic, and electrostatic interactions .

Cellular Effects

Benzoic acid, a related compound, has been shown to have antimicrobial properties and is used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels .

Molecular Mechanism

Benzylic compounds, which include 4-(3-Butenyl)benzoic acid, can undergo free radical bromination, nucleophilic substitution, and oxidation .

Dosage Effects in Animal Models

Benzoic acid has been shown to improve the performance of young pigs when supplemented at a dosage of 5000 mg/kg .

Metabolic Pathways

Benzoic acids can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway .

Eigenschaften

IUPAC Name |

4-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPMRFSNMSKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597640 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15451-35-1 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.